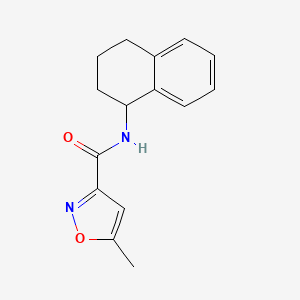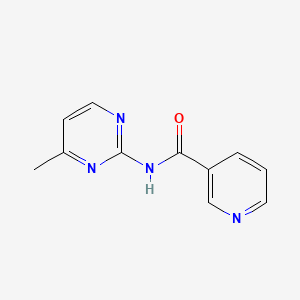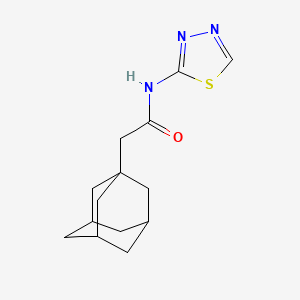![molecular formula C16H15BrN2O3S B4181904 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation. In
Mécanisme D'action
5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is a potent inhibitor of B-Raf, which is a serine/threonine kinase that plays a crucial role in the regulation of cell growth and proliferation. B-Raf is activated by binding to RAS, a small GTPase that is frequently mutated in cancer cells. Once activated, B-Raf phosphorylates and activates the downstream kinases MEK1/2, which in turn phosphorylate and activate the effector kinases ERK1/2. The activation of the MAPK/ERK pathway promotes cell proliferation and survival, and is frequently dysregulated in cancer cells. 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide binds to the ATP-binding site of B-Raf and inhibits its kinase activity, thereby blocking the activation of the MAPK/ERK pathway and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide inhibits the growth and proliferation of a wide range of cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer cells. In vivo studies have shown that 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide inhibits tumor growth and prolongs survival in mouse models of melanoma and colorectal cancer. 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in lab experiments is its potency and specificity for B-Raf. 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have a high affinity for B-Raf and to inhibit its kinase activity at low concentrations. This makes it a useful tool for studying the role of B-Raf in various cellular processes, including cell proliferation, survival, and differentiation. However, one limitation of using 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its potential off-target effects. 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit other kinases, including C-Raf and VEGFR2, at higher concentrations. Therefore, it is important to use appropriate controls and to interpret the results of experiments with caution.
Orientations Futures
There are several future directions for research on 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective B-Raf inhibitors for the treatment of cancer. Although several B-Raf inhibitors, including vemurafenib and dabrafenib, have been approved for the treatment of melanoma, resistance to these drugs often develops over time. Therefore, there is a need for the development of new drugs that can overcome resistance and improve patient outcomes. Another area of interest is the study of the role of B-Raf in other cellular processes, such as neuronal development and immune function. B-Raf has been shown to play a role in these processes, and the development of more specific inhibitors could provide important insights into their regulation.
Applications De Recherche Scientifique
5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. B-Raf is a key player in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of B-Raf has been shown to have potent anti-tumor effects in preclinical models, and several B-Raf inhibitors, including 5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, are currently in clinical trials for the treatment of various types of cancer.
Propriétés
IUPAC Name |
5-bromo-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-14-6-5-13(23-14)15(20)18-12-3-1-11(2-4-12)16(21)19-7-9-22-10-8-19/h1-6H,7-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYZOXHOMUFOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)

![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide](/img/structure/B4181873.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)


![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)